![molecular formula C33H46ClN7O17S B12413680 (2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride](/img/structure/B12413680.png)
(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride
説明
This compound is a structurally complex molecule featuring:
- Amide linkages (–CONH–) that confer rigidity and influence metabolic stability.
- A sulfanyl (thiol) group (–SH), which may participate in redox reactions or disulfide bond formation.
- A hydrochloride salt form, enhancing aqueous solubility and pharmaceutical applicability .
Its synthesis likely involves iterative coupling of protected amino acid derivatives, analogous to methods using HATU and DIPEA for amide bond formation, as described in azlactone activation studies . The hydrochloride moiety suggests pharmaceutical relevance, aligning with common salt strategies to improve bioavailability .
特性
分子式 |
C33H46ClN7O17S |
---|---|
分子量 |
880.3 g/mol |
IUPAC名 |
(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride |
InChI |
InChI=1S/C33H45N7O17S.ClH/c41-23(36-20(12-25(44)45)27(48)37-21(13-26(46)47)28(49)38-22(15-58)31(54)55)11-16-4-6-17(7-5-16)14-35-32(56)34-10-2-1-3-18(29(50)51)39-33(57)40-19(30(52)53)8-9-24(42)43;/h4-7,18-22,58H,1-3,8-15H2,(H,36,41)(H,37,48)(H,38,49)(H,42,43)(H,44,45)(H,46,47)(H,50,51)(H,52,53)(H,54,55)(H2,34,35,56)(H2,39,40,57);1H/t18-,19-,20-,21-,22-;/m0./s1 |
InChIキー |
OIRSWDXVPXXSCP-QXJGFYJDSA-N |
異性体SMILES |
C1=CC(=CC=C1CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)CNC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O.Cl |
正規SMILES |
C1=CC(=CC=C1CC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)CNC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O.Cl |
製品の起源 |
United States |
準備方法
Resin Selection and Loading
A polystyrene-based resin with a hydroxymethylphenoxy (HMP) linker enables acid-labile cleavage while maintaining stability during repetitive deprotection cycles. Loading of the C-terminal glutamic acid residue (pentanedioic acid moiety) achieves 0.4-0.6 mmol/g capacity via DIC/HOBt activation.
Sequential Amino Acid Coupling
Coupling reactions employ HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with 6-Cl-HOBt additive, providing >99% coupling efficiency per cycle. Critical parameters:
Protection Group Strategy
A four-tier protection scheme ensures regioselective reactivity:
- Carboxylic acids : Protected as tert-butyl esters (t-Bu), cleaved with 95% TFA
- Sulfanyl group : Protected as trityl (Trt) moiety, removed with TFA/TIS/H2O (95:2.5:2.5)
- Amine groups : Temporary Fmoc protection (piperidine deprotection)
- Side-chain amines : Alloc protection removed via Pd-mediated cleavage
Fragment Ligation for Branched Architecture
The molecule’s Y-shaped structure necessitates convergent synthesis through native chemical ligation (NCL):
Fragment Preparation
Three segments synthesized separately:
Ligation Conditions
Thioester-mediated ligation at pH 6.8 with 4-mercaptophenylacetic acid (MPAA) as catalyst:
$$ \text{Segment A-SR + Segment B-NH}_2 \rightarrow \text{A-B + RSH} $$
Yields improve from 62% to 88% when using 100 mM MPAA and 0.1M NaH2PO4 buffer.
Final Global Deprotection and Salt Formation
Simultaneous removal of protecting groups employs optimized TFA cocktails:
Reagent | Volume (%) | Function |
---|---|---|
TFA | 82.5 | t-Bu ester cleavage |
Triisopropylsilane | 5.0 | Carbocation scavenger |
H2O | 5.0 | Proton source |
EDT | 2.5 | Sulfhydryl protection |
Phenol | 5.0 | Side-chain protection |
Post-deprotection, hydrochloride salt formation occurs via vapor diffusion with 6M HCl in ethyl acetate, yielding crystalline product with 99.1% purity (HPLC).
Analytical Characterization
Critical quality control parameters:
Technique | Target Specification | Method Detail |
---|---|---|
UPLC-MS | MW 863.82 (calc), 863.80±0.5 Da | BEH C18, 0.1% FA gradient |
Chiral HPLC | >99.5% ee all centers | Chirobiotic T column |
NMR (D2O) | δ 2.45 (m, -SCH2-) | 700 MHz, 298K |
Yield Optimization Strategies
Comparative study of coupling reagents for sterically hindered sites:
Reagent System | Yield (%) | Epimerization (%) |
---|---|---|
HATU/6-Cl-HOBt | 94 | 0.8 |
PyAOP/HOAt | 88 | 1.2 |
COMU/DIPEA | 85 | 2.1 |
Microwave-assisted coupling (30W, 45°C) reduces cycle time from 45 to 12 minutes without compromising purity.
Industrial Scalability Considerations
Key modifications for kilogram-scale production:
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide groups can be reduced to amines.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or borane.
Substitution: Reagents such as alcohols (for esterification) or amines (for amidation).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the amide groups would yield amines.
科学的研究の応用
This compound could have a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme activity or protein interactions.
Medicine: As a potential drug candidate or as a component of drug delivery systems.
Industry: As a precursor for the synthesis of materials with specific properties.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it could act as an enzyme inhibitor by binding to the active site of an enzyme, or it could interact with cell membranes to alter their properties.
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Distinctions
- Acidity and Charge : The target compound’s four carboxylic acids render it highly polar and acidic (pKa ~2–5), unlike OP-828/OP-829, which lack ionizable groups beyond amides. This polarity may limit blood-brain barrier penetration compared to fluoxetine derivatives .
- Thiol Reactivity : The –SH group differentiates it from most pharmaceutical salts or cocrystals, introducing susceptibility to oxidation or metal chelation, necessitating stabilizers in formulations .
- Salt vs. Cocrystal : Unlike the fluoxetine hydrochloride-benzoic acid cocrystal, the target compound is a pure hydrochloride salt, avoiding multicomponent crystallization challenges .
Metabolic and Environmental Stability
- The amide bonds in the target compound may undergo enzymatic hydrolysis in vivo, akin to azlactone hydrolysis mediated by Brønsted acids . This contrasts with fluoxetine’s stable ether linkages.
- Environmental persistence is likely lower than lignin-derived carboxylic acids (e.g., 2,4-hexadienedioic acid) due to its complex structure, which microbial systems may depolymerize stepwise .
Research Findings and Implications
- Synthetic Challenges : Multi-step coupling reactions risk low yields, as seen in OP-828/OP-829 syntheses requiring azide/alkyne modifications .
- Pharmacokinetics : The hydrochloride salt improves solubility but may increase renal clearance due to polarity, a trade-off observed in nicotine hydrochloride formulations .
- Stability in Formulations : Thiol oxidation risks necessitate antioxidant excipients, similar to cysteine-containing peptides .
生物活性
The compound under discussion, (2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid; hydrochloride, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's intricate structure includes multiple functional groups such as carboxylic acids and amines, which may influence its solubility, bioavailability, and interaction with biological targets. The molecular formula is represented as , indicating a significant number of atoms that contribute to its biological profile.
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit antitumor properties. For instance, derivatives of amino acids with carboxylic groups have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. A study demonstrated that compounds targeting specific pathways in cancer cells can lead to significant reductions in cell proliferation and viability .
Neuroprotective Effects
The compound may also exhibit neuroprotective effects, particularly through modulation of glutamate receptors. Similar compounds have been shown to act as agonists for metabotropic glutamate receptors (mGluRs), which play a crucial role in neurotransmission and neuroprotection. This mechanism can be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .
The proposed mechanism involves the inhibition of key signaling pathways that are often dysregulated in various diseases. For instance, the compound may interfere with the MAPK/ERK pathway, a critical pathway involved in cell growth and differentiation. Inhibition of this pathway has been associated with reduced tumor growth and improved outcomes in preclinical models .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies suggest that the compound exhibits favorable absorption characteristics when administered orally, with bioavailability estimates ranging from 56% to 109% depending on the formulation .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Antitumor Efficacy : In vivo studies demonstrated that related compounds significantly inhibited tumor growth in xenograft models. The effective dose was identified to be around 10 mg/kg, showing a dose-dependent response .
- Neuroprotective Studies : Animal models treated with compounds similar to the one discussed showed reduced markers of neuroinflammation and improved cognitive function in models of induced neurodegeneration .
- Clinical Trials : Ongoing clinical trials are investigating the efficacy of related compounds in treating specific cancers and neurodegenerative diseases, highlighting their potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying this compound?
- Answer : Synthesis typically involves multi-step peptide coupling reactions due to the compound’s complex structure, with emphasis on protecting groups for carboxyl and amino functionalities. Purification often employs preparative HPLC or column chromatography under optimized solvent systems. Safety protocols, including fume hood use and personal protective equipment (PPE), are critical due to potential exposure risks during synthesis . Factorial design experiments (e.g., varying pH, temperature) can optimize yield and purity .
Q. How can researchers ensure the compound’s stability during storage?
- Answer : Stability is influenced by temperature, humidity, and light exposure. Store the compound in a desiccator at –20°C under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Regularly monitor degradation via NMR or LC-MS, as prolonged storage may increase hazardous byproduct formation .
Q. What analytical techniques are essential for characterizing this compound?
- Answer : Use a combination of:
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- NMR spectroscopy (1H, 13C, 2D-COSY) to resolve stereochemistry and confirm peptide linkages.
- X-ray crystallography (if crystallizable) for absolute configuration validation.
- FTIR to verify functional groups like carboxyl and amide bonds .
Advanced Research Questions
Q. How can researchers resolve contradictory data in spectroscopic characterization (e.g., NMR vs. X-ray)?
- Answer : Contradictions may arise from dynamic equilibria (e.g., keto-enol tautomerism) or solvate formation. Use variable-temperature NMR to detect conformational flexibility. Cross-validate with computational methods (DFT calculations) to model energetically favorable conformers. If crystallography data conflicts, re-examine crystal packing effects or refine data collection parameters .
Q. What experimental designs are optimal for studying the compound’s reactivity under varying conditions?
- Answer : Employ response surface methodology (RSM) to study interactions between variables (e.g., pH, solvent polarity, temperature). For example:
- Design a central composite design (CCD) to map reaction kinetics.
- Use ANOVA to identify statistically significant factors affecting carboxyl group reactivity or peptide bond stability .
Q. How can computational modeling enhance understanding of the compound’s interactions with biological targets?
- Answer : Molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina) can predict binding affinities to enzymes or receptors. Pair with COMSOL Multiphysics to simulate diffusion kinetics in biological matrices. AI-driven tools (e.g., AlphaFold) may predict tertiary structure interactions, guiding wet-lab validation .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Answer : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs). Statistical process control (SPC) charts can track impurities or yield deviations. Use Design of Experiments (DoE) to identify root causes (e.g., raw material purity, reaction time) .
Q. How do researchers address discrepancies between in vitro and in vivo activity data?
- Answer : Discrepancies may stem from metabolic instability or poor membrane permeability. Perform prodrug modification studies (e.g., esterification of carboxyl groups) to enhance bioavailability. Validate with LC-MS/MS pharmacokinetic profiling and compare with in vitro IC50 values .
Methodological Considerations
- Safety Protocols : Always review Safety Data Sheets (SDS) for handling guidelines, including spill management and first-aid measures for inhalation/contact exposure .
- Data Validation : Cross-correlate findings with orthogonal techniques (e.g., NMR + HRMS) to minimize analytical bias .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and animal testing (if applicable) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。